molecular formula C11H11BrO2 B2755636 6-(Bromomethyl)-4-cyclopropyl-1,3-dioxaindane CAS No. 2091159-26-9

6-(Bromomethyl)-4-cyclopropyl-1,3-dioxaindane

Cat. No.: B2755636
CAS No.: 2091159-26-9
M. Wt: 255.111
InChI Key: AKRMLZSEPRBEQP-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-4-cyclopropyl-1,3-dioxaindane is an organic compound that features a bromomethyl group attached to a cyclopropyl-substituted dioxaindane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-4-cyclopropyl-1,3-dioxaindane typically involves the bromination of a precursor compound. One common method involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-cyclopropyl-1,3-dioxaindane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of the corresponding methyl derivative.

Scientific Research Applications

6-(Bromomethyl)-4-cyclopropyl-1,3-dioxaindane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-cyclopropyl-1,3-dioxaindane involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The cyclopropyl and dioxaindane moieties may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Bromomethyl)-4-cyclopropyl-1,3-dioxane
  • 6-(Bromomethyl)-4-cyclopropyl-1,3-dioxolane
  • 6-(Bromomethyl)-4-cyclopropyl-1,3-dioxepane

Uniqueness

6-(Bromomethyl)-4-cyclopropyl-1,3-dioxaindane is unique due to its specific structural arrangement, which combines a bromomethyl group with a cyclopropyl-substituted dioxaindane core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-(bromomethyl)-4-cyclopropyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-5-7-3-9(8-1-2-8)11-10(4-7)13-6-14-11/h3-4,8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRMLZSEPRBEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C(=CC(=C2)CBr)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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